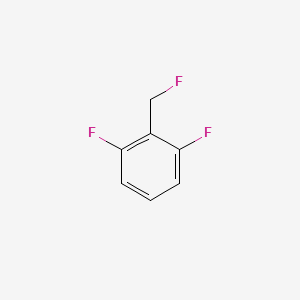

1,3-Difluoro-2-(fluoromethyl)benzene

Description

1,3-Difluoro-2-(fluoromethyl)benzene (C₇H₅F₃) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a fluoromethyl group (-CH₂F) at the 2-position. Its molecular weight is 146.11 g/mol, with a monoisotopic mass of 146.034335 . The compound’s synthesis often involves halogenation or coupling reactions, such as the bromination of 1-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)-4-methylbenzene using N-bromosuccinimide (NBS) in trifluorotoluene, yielding derivatives like 1-(bromomethyl)-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene .

Properties

CAS No. |

62037-91-6 |

|---|---|

Molecular Formula |

C7H5F3 |

Molecular Weight |

146.11 |

IUPAC Name |

1,3-difluoro-2-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H5F3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 |

InChI Key |

OGSLHFGKUCWWIK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CF)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CF)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects : The trifluoromethyl (-CF₃) group in 1,3-difluoro-2-(trifluoromethyl)benzene enhances electron withdrawal compared to the fluoromethyl (-CH₂F) group, influencing reactivity in cross-coupling reactions .

- Steric and hydrophobic profiles : Bulky substituents, such as the 3-methylpentyl chain in the brominated analog, increase hydrophobicity and alter solubility, critical for agrochemical formulations .

Cross-Coupling Reactions

This compound derivatives participate in Buchwald-Hartwig amination reactions. For example, 1-bromo-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene undergoes coupling with amines using Pd(OAc)₂/Xantphos catalysts, yielding functionalized aromatic amines . In contrast, the trifluoromethyl analog (C₇H₃F₅) exhibits slower coupling kinetics due to the stronger electron-withdrawing -CF₃ group, which reduces the electron density of the aromatic ring .

Halogenation and Functionalization

Bromination of the fluoromethyl derivative proceeds efficiently with NBS, as seen in (53.2% yield) . In contrast, brominated analogs like 5-bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene require hydrogenation steps, highlighting the impact of bulky alkyl chains on reaction pathways .

Preparation Methods

Reaction Mechanism

The Balz-Schiemann reaction involves diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate salt. For 1,3-difluoro-2-(fluoromethyl)benzene, this requires starting with 3-fluoro-2-(fluoromethyl)aniline. Diazotization with sodium nitrite in hydrofluoric acid produces the diazonium fluoride intermediate, which decomposes upon heating to release nitrogen and boron trifluoride, yielding the target compound.

Difluorocarbene Cycloaddition Approach

One-Pot Synthesis Strategy

A novel method involves the reaction of 1-phenyl-2-methylcyclobutene with difluorocarbene (generated in situ from chlorodifluoromethane and a base). The cyclobutene undergoes ring-opening and aromatization to form 1,3-difluoro-2-methyl-4-phenylbenzene. Adapting this approach for this compound would require substituting the methyl group with a fluoromethyl moiety.

Optimization Parameters

Yield and Scalability

The original protocol achieved a 58% yield for the methyl-substituted analog. For fluoromethyl derivatives, yields are anticipated to be lower (30–40%) due to increased steric hindrance and electron-withdrawing effects.

Fluorination of Benzoyl Chloride Derivatives

Two-Step Industrial Process

This method, detailed in U.S. Patent 4,847,442, involves:

- Fluorination : Reacting 2-chloromethyl-1,3-dichlorobenzoyl chloride with excess potassium fluoride (KF) in sulfolane at 150°C for 12 hours to produce 2-fluoromethyl-1,3-difluorobenzoyl fluoride.

- Decarboxylation : Heating the intermediate at 200°C under reduced pressure to eliminate carbon dioxide, yielding this compound.

Critical Parameters

Yield and Industrial Viability

This method achieves yields of 65–70%, making it superior to diazotization. Its scalability is enhanced by continuous-flow reactors, which mitigate hazards associated with high-temperature fluorination.

Comparative Analysis of Synthesis Methods

| Parameter | Balz-Schiemann Reaction | Difluorocarbene Cycloaddition | Fluorination of Benzoyl Chloride |

|---|---|---|---|

| Yield | 31–45% | 30–40% (estimated) | 65–70% |

| Steps | 2 | 1 | 2 |

| Starting Material | Specialty amines | Cyclobutene derivatives | Commercially available chlorides |

| Scalability | Low | Moderate | High |

| Key Drawback | Precursor availability | Low yield for fluoromethyl | High energy input |

Q & A

Q. Validation :

- Yield Optimization : Monitor reaction progress using TLC and quantify isolated yields post-purification.

- Structural Confirmation : Use NMR, NMR, and IR spectroscopy to confirm fluoromethyl and aromatic proton environments .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by electron-withdrawing fluorine atoms and steric effects of the fluoromethyl group. Strategies include:

- Directed Metalation : Use Lewis acids (e.g., AlCl) to direct electrophiles to meta/para positions relative to fluorine substituents.

- Radical-Polar Crossover : As demonstrated in fluoromethyl-functionalized aromatics, radical intermediates can bypass steric hindrance, enabling selective C–F bond activation .

- Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .

Example : Functionalization via carbocation-organozincate ion pairs allows selective substitution at the fluoromethyl group while preserving aromatic fluorine positions .

Basic: What spectroscopic techniques are most effective for characterizing fluorinated positions in this compound?

Methodological Answer:

- NMR : Distinguishes between aromatic fluorine (δ −110 to −120 ppm) and fluoromethyl (δ −140 to −160 ppm) environments. Coupling constants () confirm spatial proximity of fluorine atoms .

- NMR : Aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets of doublets) due to coupling .

- IR Spectroscopy : C–F stretching vibrations appear at 1100–1250 cm, with distinct bands for CF (if present) and fluoromethyl groups .

Validation : Compare spectra with synthesized standards or computational simulations (e.g., Gaussian NMR prediction).

Advanced: How can data inconsistencies in fluorination yields across catalytic systems be resolved?

Methodological Answer:

Inconsistencies often arise from:

- Catalyst Deactivation : Trace moisture or oxygen poisons metal catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .

- Side Reactions : Competing pathways (e.g., elimination vs. substitution) reduce yields. Monitor intermediates via GC-MS or in situ IR.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic pathways, while non-polar solvents favor radical mechanisms .

Case Study : Bromination yields (53.2% in trifluorotoluene vs. lower yields in hexane) highlight solvent polarity’s role.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification .

- Ventilation : Ensure negative pressure in workspaces to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Quench reactive intermediates (e.g., brominated derivatives) with aqueous NaHSO before disposal .

Advanced: What strategies mitigate regioisomeric impurities in multi-step syntheses involving this compound?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns to resolve regioisomers. Optimize mobile phases (e.g., acetonitrile/water gradients) .

- Crystallization : Leverage solubility differences in hexane/ethyl acetate mixtures.

- Kinetic Control : Lower reaction temperatures favor dominant pathways (e.g., −78°C for lithiation reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.